Cas no 1245823-79-3 (1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride)

1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride is a versatile sulfonyl chloride derivative used as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and other functionalized pyrazole compounds. Its reactive sulfonyl chloride group enables efficient coupling with amines and other nucleophiles, facilitating the construction of complex molecular architectures. The butyl and chloro substituents enhance its solubility in organic solvents and influence its reactivity profile. This compound is valued for its stability under controlled conditions and its utility in pharmaceutical and agrochemical research, where pyrazole-based scaffolds are of significant interest. Proper handling under inert conditions is recommended due to its moisture sensitivity.
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride structure
1245823-79-3 structure
商品名:1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride
CAS番号:1245823-79-3
MF:C8H12N2O2SCl2
メガワット:271.164
MDL:MFCD15976369
CID:3160231
PubChem ID:50896523

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride
    • EN300-232409
    • 2-butyl-4-chloro-5-methyl-pyrazole-3-sulfonyl chloride
    • 1245823-79-3
    • STL583959
    • AKOS005169193
    • 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonylchloride
    • 2-butyl-4-chloro-5-methylpyrazole-3-sulfonyl chloride
    • MDL: MFCD15976369
    • インチ: InChI=1S/C8H12Cl2N2O2S/c1-3-4-5-12-8(15(10,13)14)7(9)6(2)11-12/h3-5H2,1-2H3
    • InChIKey: YKMMIGWTQNEYBH-UHFFFAOYSA-N
    • ほほえんだ: CCCCN1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl

計算された属性

  • せいみつぶんしりょう: 269.9996542Da
  • どういたいしつりょう: 269.9996542Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 304
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-232409-0.5g
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride
1245823-79-3 95%
0.5g
$353.0 2024-06-20
Enamine
EN300-232409-0.1g
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride
1245823-79-3 95%
0.1g
$132.0 2024-06-20
Enamine
EN300-232409-5.0g
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride
1245823-79-3 95%
5.0g
$1364.0 2024-06-20
Enamine
EN300-232409-2.5g
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride
1245823-79-3 95%
2.5g
$923.0 2024-06-20
Enamine
EN300-232409-0.05g
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride
1245823-79-3 95%
0.05g
$88.0 2024-06-20
Enamine
EN300-232409-1.0g
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride
1245823-79-3 95%
1.0g
$470.0 2024-06-20
Enamine
EN300-232409-1g
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride
1245823-79-3
1g
$470.0 2023-09-15
Enamine
EN300-232409-10g
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride
1245823-79-3
10g
$2024.0 2023-09-15
Ambeed
A1074223-5g
1-Butyl-4-chloro-3-methyl-1h-pyrazole-5-sulfonyl chloride
1245823-79-3 95%
5g
$1114.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1789341-250mg
1-Butyl-4-chloro-3-methyl-1h-pyrazole-5-sulfonyl chloride
1245823-79-3 98%
250mg
¥8516.00 2024-08-09

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride 関連文献

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chlorideに関する追加情報

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 1245823-79-3)

The compound 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 1245823-79-3) is a highly specialized chemical entity with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in organic synthesis due to their reactivity and versatility. The pyrazole ring system, a five-membered heterocycle containing two nitrogen atoms, is a key structural feature of this molecule, contributing to its unique chemical properties and biological activity.

Recent studies have highlighted the importance of sulfonyl chlorides in the development of novel bioactive compounds. For instance, researchers have explored the use of 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride as a precursor for synthesizing herbicides and fungicides. The pyrazole moiety is known for its ability to interact with various biological targets, making it a valuable component in agrochemical formulations. Moreover, the chlorine substituent at position 4 and the methyl group at position 3 enhance the molecule's stability and reactivity, making it an ideal candidate for further functionalization.

The synthesis of 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is followed by sulfonation and subsequent chlorination steps to introduce the sulfonyl chloride group. The reaction conditions, including temperature and solvent selection, are critical to ensure high yields and purity of the final product. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.

In terms of applications, this compound has shown promise in the development of selective herbicides. Its ability to inhibit specific enzymes involved in plant metabolism makes it a potential candidate for controlling invasive weeds without affecting crops. Additionally, studies have demonstrated its efficacy as a fungicide, particularly against fungal pathogens that cause significant agricultural losses. The butyl group attached to the sulfonyl chloride enhances lipophilicity, improving the compound's ability to penetrate plant tissues and target sites effectively.

From a pharmacological perspective, 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride has been investigated for its potential as an intermediate in drug discovery. Its structure allows for easy modification to create derivatives with enhanced bioavailability and potency. For example, researchers have explored its use in developing inhibitors for kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders.

Recent research has also focused on the environmental fate and safety of this compound. Studies indicate that it undergoes rapid degradation under aerobic conditions, reducing its persistence in the environment. However, further investigations are needed to assess its potential impact on non-target organisms and ecosystems.

In conclusion, 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 1245823

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Amadis Chemical Company Limited
(CAS:1245823-79-3)1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride
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清らかである:99%/99%
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